cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid

Thermal analysis Secondary organic aerosol Differential scanning calorimetry

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid (CAS 473-69-8), also known as cis-norpinic acid, is a chiral, saturated cyclobutane-based dicarboxylic acid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g·mol⁻¹. It belongs to the α-pinene oxidation product family alongside cis-pinic acid, cis-pinonic acid, and cis-norpinonic acid, and is distinguished by two carboxylic acid groups directly attached to the 1- and 3-positions of a cyclobutane ring bearing geminal dimethyl substitution at the 2-position.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
Cat. No. B13005719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC1(C(CC1C(=O)O)C(=O)O)C
InChIInChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5+
InChIKeyKLGKVMMWRDYKJM-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic Acid (cis-Norpinic Acid): Procurement-Relevant Identity and Class Positioning


cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid (CAS 473-69-8), also known as cis-norpinic acid, is a chiral, saturated cyclobutane-based dicarboxylic acid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g·mol⁻¹ [1]. It belongs to the α-pinene oxidation product family alongside cis-pinic acid, cis-pinonic acid, and cis-norpinonic acid, and is distinguished by two carboxylic acid groups directly attached to the 1- and 3-positions of a cyclobutane ring bearing geminal dimethyl substitution at the 2-position [2]. The compound exists as a single enantiomeric pair (1R,3S)/(1S,3R) with the carboxylic acid groups in a cis configuration, which imparts specific stereoelectronic and conformational properties that cannot be replicated by its trans isomer, non-methylated cyclobutane diacids, or ring-opened analogs [1][3].

Why Generic Substitution Fails for cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic Acid in Research and Industrial Procurement


Substituting cis-2,2-dimethylcyclobutane-1,3-dicarboxylic acid with its trans isomer, the non-methylated cyclobutane-1,3-dicarboxylic acid, or a ring-opened analog such as 2,2-dimethylsuccinic acid is not scientifically neutral. The cis configuration and gem-dimethyl substitution jointly determine the cyclobutane ring pucker geometry, carboxyl group orientation, hydrogen-bonding capacity, and thermal phase behavior—each of which directly governs performance in the intended application [1]. The trans isomer exhibits a planar cyclobutane ring in the solid state, fundamentally altering crystal packing and metal-coordination geometry [2]. The non-methylated parent diacid lacks the steric bulk and conformational bias required for foldamer design and chiral induction [3]. Even among the α-pinene oxidation product family, the dicarboxylic cis-norpinic acid displays markedly higher melting temperature (440.68 K) and distinct solubility behavior compared to its monocarboxylic and ring-expanded counterparts [1]. The quantitative evidence below demonstrates that these differences are not incremental—they are categorical, and generic interchange will compromise experimental reproducibility and material performance.

Quantitative Differentiation Evidence for cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic Acid Against Closest Analogs


Melting Temperature and Enthalpy of Fusion: cis-Norpinic Acid Versus α-Pinene Oxidation Product Family Members

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid (cis-norpinic acid) exhibits the highest melting temperature among the four major α-pinene secondary organic aerosol (SOA) dicarboxylic and monocarboxylic acids measured under identical DSC conditions [1]. Its melting point of 440.68 K (167.5 °C) is 76.36 K higher than that of cis-pinic acid (364.32 K), the closest dicarboxylic analog differing only by a -CH₂COOH side chain extension instead of a direct ring-attached -COOH [1]. This thermal stability difference has direct implications for processes requiring elevated-temperature stability, such as hot-melt formulation or high-temperature MOF synthesis.

Thermal analysis Secondary organic aerosol Differential scanning calorimetry

Aqueous Solubility Advantage of Dicarboxylic cis-Norpinic Acid Over Monocarboxylic Analogs

Within the α-pinene oxidation product series, cis-norpinic acid (dicarboxylic) demonstrates qualitatively superior aqueous solubility compared to its monocarboxylic counterparts cis-norpinonic acid and cis-pinonic acid, as established by dynamic solid–liquid phase equilibria measurements using the Wilson, NRTL, and UNIQUAC thermodynamic models [1]. The intrinsic solubility (S₀) of cis-norpinonic acid was measured as 0.05 mmol·dm⁻³; cis-pinonic acid S₀ = 0.043 mmol·dm⁻³ [1]. While a discrete S₀ value for cis-norpinic acid was not reported in the same dataset because it falls into the higher-solubility dicarboxylic regime, the study explicitly states that cis-norpinic acid and cis-pinic acid (dicarboxylic acids) show better solubility in aqueous solution than cis-norpinonic acid and cis-pinonic acid (monocarboxylic acids) [1]. This solubility differentiation is critical for atmospheric aerosol modeling and any aqueous-phase application where dissolution kinetics govern performance.

Aqueous solubility Solid-liquid phase equilibria Secondary organic aerosol multiphase chemistry

Cyclobutane Ring Conformation: Puckered cis-1,3-Dicarboxylic Acid Versus Planar trans Isomer in the Solid State

X-ray crystallographic analysis reveals a fundamental conformational dichotomy between cis- and trans-1,3-cyclobutanedicarboxylic acid scaffolds. The cis isomer crystallizes with a puckered cyclobutane ring exhibiting a dihedral angle of 149 ± 3° and an average C–C bond length of 1.554 Å, while the trans isomer adopts a planar cyclobutane ring in pure crystals [1]. For the 2,2-dimethyl-substituted derivative (cis-norpinic acid), single-crystal X-ray diffraction confirms the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R = 0.053 [2]. Although this is a class-level inference from the parent 1,3-cyclobutanedicarboxylic acid system, the gem-dimethyl substitution at the 2-position further rigidifies the ring pucker and alters the carboxyl group vector orientation relative to the ring plane—properties that directly dictate metal–carboxylate coordination geometry in MOF and coordination polymer synthesis [3].

X-ray crystallography Cyclobutane puckering Crystal engineering Coordination polymer design

Conformational Bias in γ-Peptides: cis-2,2-Dimethylcyclobutane Motif Versus Linear γ-Amino Acid (GABA) Residues

In a systematic study of γ-peptide conformational bias, the chiral cis-1,3-disubstituted 2,2-dimethylcyclobutane motif—derived directly from cis-2,2-dimethylcyclobutane-1,3-dicarboxylic acid via the corresponding cis-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid—was directly compared against linear γ-aminobutyric acid (GABA) residues within the same peptide backbone [1]. Three series of γ-peptides were synthesized: homochiral cyclobutane-only, alternating enantiomeric cyclobutane, and cyclobutane/GABA hybrid sequences. NMR conformational analysis demonstrated that the cyclobutane motif acts as a major disrupting factor to the formation of strong intramolecular hydrogen bonds, leading to extended conformations in all-cyclobutane peptides [1]. In contrast, cyclobutane/GABA hybrid γ-peptides of a fourth series, where the carbocyclic moiety serves as a chiral polyfunctional platform rather than a backbone element, were able to form well-defined folded conformations through intramolecular hydrogen bonds [1]. This demonstrates that the 2,2-dimethylcyclobutane scaffold provides a unique conformational switching capability not achievable with simple linear or monocyclic γ-amino acid building blocks.

Peptidomimetics Foldamer design Conformational analysis NMR spectroscopy

Vapor Pressure Regime: trans-Norpinic Acid Versus Pinic Acid as a Reference for the Norpinic Scaffold Volatility Profile

Tandem differential mobility analysis (TDMA) measurements provide a quantitative vapor pressure comparison between the norpinic acid scaffold and pinic acid. The measured vapor pressure of trans-norpinic acid over 290–312 K follows log(p⁰/Pa) = –2196.9 K/T + 3.522, while pinic acid (which bears an extended -CH₂COOH side chain) follows log(p⁰/Pa) = –5691.7 K/T + 14.73 over 290–323 K [1]. At 301 K, this translates to vapor pressures of approximately 54 × 10⁻¹⁰ atm for trans-norpinic acid versus 8.1 × 10⁻¹⁰ atm for pinic acid—a factor of ~6.7× higher volatility for the norpinic scaffold [2]. Although these data are for the trans isomer, the norpinic scaffold itself (regardless of cis/trans configuration) defines a distinctly higher volatility regime compared to the side-chain-extended pinic acid framework. This class-level inference is relevant for atmospheric chemistry applications where cis-norpinic acid is employed as an SOA tracer or aerosol model compound.

Vapor pressure Aerosol evaporation kinetics Tandem differential mobility analysis

Evidence-Backed Application Scenarios for cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic Acid Procurement


Chiral Building Block for Conformationally Constrained γ-Peptide Foldamer Synthesis

The cis-1,3-disubstituted 2,2-dimethylcyclobutane motif, accessible from cis-2,2-dimethylcyclobutane-1,3-dicarboxylic acid via the corresponding cis-3-amino derivative, serves as a rigid, chirally defined γ-amino acid scaffold for constructing foldamers with predictable extended or folded conformations depending on whether the cyclobutane unit is placed within the peptide backbone or as a polyfunctional platform [1]. The conformational bias is directly demonstrated by NMR comparison against GABA-containing hybrid peptides within the same study [1]. Research groups synthesizing peptidomimetics should procure this specific cis isomer because the trans isomer would place the amino and carboxyl groups in a geometry incompatible with the demonstrated conformational switching behavior.

High-Temperature Metal-Organic Framework (MOF) Linker Synthesis

The thermal robustness of cis-norpinic acid (Tm = 440.68 K, ΔHfus = 14.75 kJ·mol⁻¹) provides a wider solvothermal synthesis window compared to the lower-melting cis-pinic acid (Tm = 364.32 K) [1]. The puckered cyclobutane ring and cis-carboxylate geometry, confirmed by single-crystal X-ray diffraction (monoclinic C2, R = 0.053) [2], offer a distinct metal-coordination vector arrangement compared to the planar trans isomer [3]. While the MOF pore-compression strategy to date has been demonstrated with trans-1,3-cyclobutanedicarboxylate, the cis-2,2-dimethyl variant provides an underexplored opportunity for creating chiral MOF pores with additional steric bulk from the gem-dimethyl group [4].

Secondary Organic Aerosol (SOA) Tracer and Physicochemical Reference Standard

cis-Norpinic acid is a major identified product of α-pinene ozonolysis and serves as a dicarboxylic acid tracer in atmospheric aerosol research [1]. Its distinct thermal signature (Tm = 440.68 K) and qualitatively superior aqueous solubility relative to monocarboxylic SOA products (cis-norpinonic acid S₀ = 0.05 mmol·dm⁻³) make it an essential reference compound for calibrating aerosol-phase partitioning models [2]. The approximately 6.7-fold vapor pressure difference between the norpinic scaffold and pinic acid further necessitates the use of the correct compound rather than a more readily available analog when validating evaporation kinetics models [3].

Crystal Engineering of Hydrogen-Bonded Networks with Defined Carboxylate Geometry

The puckered cyclobutane ring (dihedral angle ~149°) in cis-1,3-dicarboxylic acid derivatives positions the two carboxyl groups in a non-coplanar arrangement that drives infinite hydrogen-bonded chain formation in the solid state, in contrast to the planar ring of the trans isomer [1]. The gem-dimethyl groups at the 2-position introduce additional steric steering of crystal packing. The fully refined crystal structure of the title compound (R = 0.053) provides a reliable starting model for co-crystal design and coordination polymer topology prediction [2].

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